molecular formula C12H16O3 B14029893 Methyl 5-isopropoxy-2-methylbenzoate

Methyl 5-isopropoxy-2-methylbenzoate

Cat. No.: B14029893
M. Wt: 208.25 g/mol
InChI Key: OIQJDYSWXUGXPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-isopropoxy-2-methylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 5-isopropoxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-isopropoxy-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-isopropoxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-isopropoxy-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-isopropoxy-2-methylbenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of the isopropoxy group provides steric hindrance and can affect the compound’s solubility and stability .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 2-methyl-5-propan-2-yloxybenzoate

InChI

InChI=1S/C12H16O3/c1-8(2)15-10-6-5-9(3)11(7-10)12(13)14-4/h5-8H,1-4H3

InChI Key

OIQJDYSWXUGXPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C)C(=O)OC

Origin of Product

United States

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